molecular formula C11H8ClNO2 B2992753 2-Chloro-4-methylquinoline-3-carboxylic acid CAS No. 773100-20-2

2-Chloro-4-methylquinoline-3-carboxylic acid

Cat. No.: B2992753
CAS No.: 773100-20-2
M. Wt: 221.64
InChI Key: SRVUMNXHIVGNGA-UHFFFAOYSA-N
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Description

2-Chloro-4-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline ring system substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position. It is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-methylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methylquinoline-3-carboxylic acid undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines, which have significant applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 2-chloro-4-methylquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The molecular pathways involved can vary but often include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carboxylic acid
  • 4-Methylquinoline-3-carboxylic acid
  • 2-Chloro-4-methylquinoline

Comparison: 2-Chloro-4-methylquinoline-3-carboxylic acid is unique due to the presence of both chlorine and methyl substituents along with a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the carboxylic acid group provides sites for further derivatization .

Properties

IUPAC Name

2-chloro-4-methylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-7-4-2-3-5-8(7)13-10(12)9(6)11(14)15/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVUMNXHIVGNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773100-20-2
Record name 2-chloro-4-methylquinoline-3-carboxylic acid
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